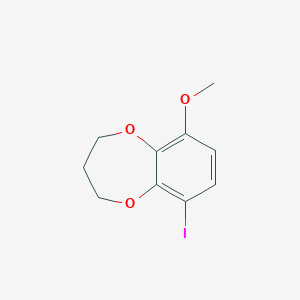
6-iodo-9-methoxy-3,4-dihydro-2H-1,5-benzodioxepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-iodo-9-methoxy-3,4-dihydro-2H-1,5-benzodioxepine is an organic compound with the molecular formula C10H11IO3. It is a derivative of benzodioxepine, characterized by the presence of iodine and methoxy groups.
Preparation Methods
The synthesis of 6-iodo-9-methoxy-3,4-dihydro-2H-1,5-benzodioxepine typically involves the iodination of a suitable precursor, followed by methoxylation. One common synthetic route includes the use of iodine and a methoxy-containing reagent under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
6-iodo-9-methoxy-3,4-dihydro-2H-1,5-benzodioxepine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The iodine atom in the compound can be substituted with other functional groups using reagents like sodium azide or organolithium compounds
Scientific Research Applications
6-iodo-9-methoxy-3,4-dihydro-2H-1,5-benzodioxepine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 6-iodo-9-methoxy-3,4-dihydro-2H-1,5-benzodioxepine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
6-iodo-9-methoxy-3,4-dihydro-2H-1,5-benzodioxepine can be compared with other benzodioxepine derivatives, such as:
6-chloro-9-methoxy-3,4-dihydro-2H-1,5-benzodioxepine: Similar structure but with a chlorine atom instead of iodine.
6-bromo-9-methoxy-3,4-dihydro-2H-1,5-benzodioxepine: Similar structure but with a bromine atom instead of iodine.
6-fluoro-9-methoxy-3,4-dihydro-2H-1,5-benzodioxepine: Similar structure but with a fluorine atom instead of iodine.
Properties
Molecular Formula |
C10H11IO3 |
|---|---|
Molecular Weight |
306.10 g/mol |
IUPAC Name |
6-iodo-9-methoxy-3,4-dihydro-2H-1,5-benzodioxepine |
InChI |
InChI=1S/C10H11IO3/c1-12-8-4-3-7(11)9-10(8)14-6-2-5-13-9/h3-4H,2,5-6H2,1H3 |
InChI Key |
CHDGUPVPBHZOOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)I)OCCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


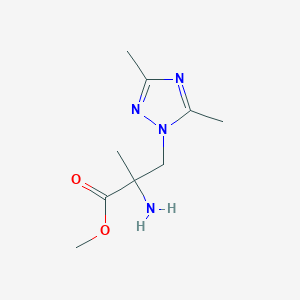
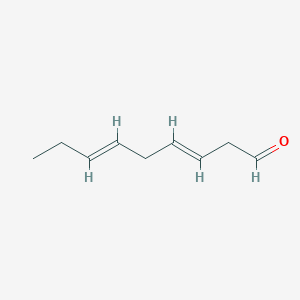
![2-Bromo-6-[2-bromo-4-(2-ethylhexyl)-5-oxothieno[3,2-b]pyrrol-6-ylidene]-4-(2-ethylhexyl)thieno[3,2-b]pyrrol-5-one](/img/structure/B15328223.png)
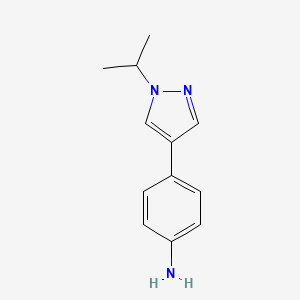
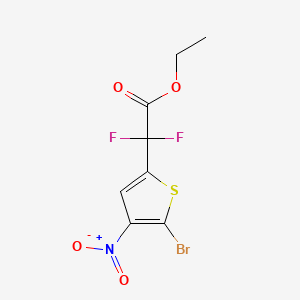
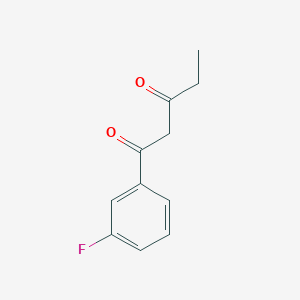
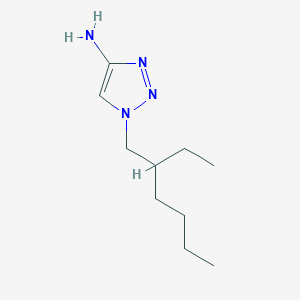
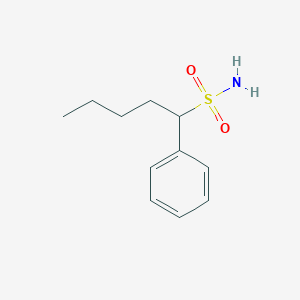
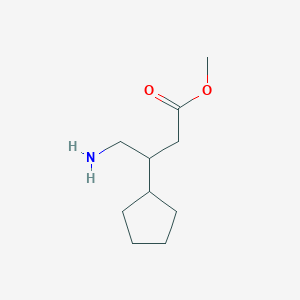
![2-amino-4-(4-fluorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B15328281.png)
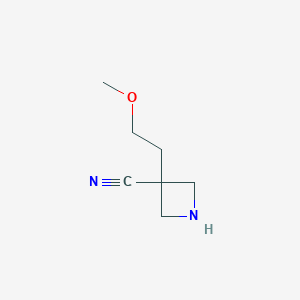
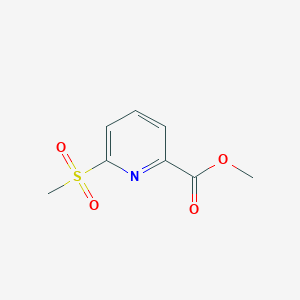
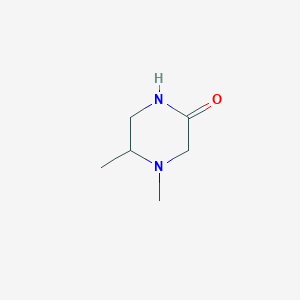
![5-Chloro-4-(piperidin-1-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15328304.png)
